1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (CAS 406-78-0), also known as TFTFE or HFE-347, is a partially fluorinated ether recognized for its high electrochemical stability, low viscosity, and non-flammable nature. [1, 7, 9] These properties position it as a critical co-solvent or diluent in performance-driven formulations, particularly in lithium battery electrolytes where oxidative stability and safety are paramount. [2] Unlike general-purpose fluorinated solvents, its specific molecular structure provides a unique balance of properties essential for next-generation energy storage and other specialized chemical applications. [5]
Substituting 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether with a non-fluorinated analog like 1,2-dimethoxyethane (DME) or a different hydrofluoroether (HFE) can lead to critical performance failures, especially in electrochemical systems. The high degree of fluorination in TFTFE is directly responsible for its wide electrochemical window and non-flammability, whereas DME is highly flammable and oxidatively unstable at voltages required for modern lithium-ion cathodes. [10] Even among HFEs, subtle changes in structure alter boiling points, viscosity, and—most critically—the ability to form stable solid-electrolyte interphases (SEI) on lithium metal anodes. [10] This makes direct substitution a high-risk decision for process safety and device performance.
The electrochemical stability of an electrolyte solvent is a primary factor in the performance of high-energy lithium batteries. 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) exhibits significantly higher oxidative stability compared to standard non-fluorinated ether solvents like 1,2-dimethoxyethane (DME). The highest occupied molecular orbital (HOMO) energy level, a theoretical indicator of oxidative stability, is substantially lower for TFTFE and other hydrofluoroethers than for DME (-7.19 eV), indicating superior resistance to oxidation at high potentials. [1] This allows batteries to operate with high-voltage cathodes (e.g., >4.5V vs Li/Li+), a regime where DME-based electrolytes would rapidly decompose.
| Evidence Dimension | Theoretical Oxidative Stability (HOMO Energy) |
| Target Compound Data | Lower than -7.19 eV (as a class member of HFEs) |
| Comparator Or Baseline | 1,2-dimethoxyethane (DME) at -7.19 eV |
| Quantified Difference | Qualitatively higher oxidative stability (lower HOMO energy) |
| Conditions | Quantum chemical calculations (DFT). |
This enables the development and stable cycling of next-generation, high-energy-density batteries that conventional ether electrolytes cannot support.
A critical procurement differentiator for solvents is safety, particularly flammability. 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether is non-flammable and has no reported flash point. [REFS-1, REFS-2] This stands in stark contrast to the widely used, high-performance ether solvent 1,2-dimethoxyethane (DME), which is highly flammable with a flash point of -2 °C. The use of TFTFE as a co-solvent or diluent can render the entire electrolyte formulation non-flammable, significantly improving the safety profile of energy storage devices.
| Evidence Dimension | Flash Point |
| Target Compound Data | None |
| Comparator Or Baseline | 1,2-dimethoxyethane (DME): -2 °C |
| Quantified Difference | Elimination of flash point |
| Conditions | Standard flash point testing. |
This property is crucial for applications where safety is non-negotiable, reducing risks during handling, manufacturing, and end-use in high-energy applications.
In lithium-sulfur (Li-S) batteries, TFTFE serves a dual role as both a polysulfide-restraining solvent and a film-forming agent, directly addressing the primary failure mechanism of polysulfide shuttling. When used as a key ingredient in solvate ionic liquid (SIL) electrolytes, it enhances ionic conduction, which is critical for achieving good performance at high charge/discharge rates. [1] The use of high-purity, battery-grade TFTFE is essential, as impurities like water or acid can disrupt the formation of a stable SEI layer, leading to poor cycle life and rapid capacity fade.
| Evidence Dimension | Functionality in Li-S Electrolytes |
| Target Compound Data | Acts as an ionic conduction enhancer and polysulfide shuttle inhibitor in SILs. |
| Comparator Or Baseline | Conventional ether electrolytes (e.g., DME/DOL) which suffer from severe polysulfide dissolution. |
| Quantified Difference | Improves cycle and rate capability by mitigating shuttle effect. |
| Conditions | Lithium-sulfur battery with solvate ionic liquid electrolyte. |
For researchers in the Li-S field, procuring high-purity TFTFE is a direct pathway to mitigating known failure modes and achieving higher, more stable cell performance.
The high anodic stability of TFTFE makes it an essential co-solvent for electrolytes intended for use with high-energy cathodes like high-voltage spinels or Ni-rich NMCs. Its stability prevents solvent decomposition, gas generation, and impedance growth that plague standard ether or carbonate electrolytes at high potentials.
TFTFE's low viscosity and poor lithium salt-solvating ability make it an ideal diluent for creating LHCEs. It reduces the viscosity of highly concentrated salt solutions without breaking up the desired salt-solvent clusters, enabling high ionic conductivity and stable cycling of lithium metal anodes while maintaining a non-flammable formulation. [REFS-1, REFS-2]
Given its non-flammability and ability to form a protective, LiF-rich SEI, TFTFE is a critical component for improving the safety and performance of high-risk battery chemistries like Li-S and Li-metal. It helps suppress both dendrite growth and the polysulfide shuttle effect, addressing two major safety and cycle-life challenges simultaneously. [1]
Flammable;Irritant